molecular formula C16H16N4O2S B6449573 4-methyl-N-[3-(quinolin-8-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 1234860-64-0

4-methyl-N-[3-(quinolin-8-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6449573
CAS No.: 1234860-64-0
M. Wt: 328.4 g/mol
InChI Key: DEEGKUKOWWURNG-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(quinolin-8-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is notable for its unique structure, which combines a quinoline moiety with a thiadiazole ring, linked via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-(quinolin-8-yloxy)propyl]-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Attachment of the Propyl Chain: The quinoline derivative is then reacted with 3-bromopropanol to introduce the propyl chain, forming 3-(quinolin-8-yloxy)propyl bromide.

    Formation of the Thiadiazole Ring: The key step involves the cyclization of the intermediate with thiosemicarbazide under acidic conditions to form the thiadiazole ring.

    Final Coupling: The final product is obtained by coupling the thiadiazole intermediate with 4-methyl-1,2,3-thiadiazole-5-carboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The quinoline moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to quinoline N-oxide derivatives.

    Reduction: The nitro group in the quinoline ring can be reduced to an amine using hydrogenation over palladium on carbon.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amin

Properties

IUPAC Name

4-methyl-N-(3-quinolin-8-yloxypropyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-11-15(23-20-19-11)16(21)18-9-4-10-22-13-7-2-5-12-6-3-8-17-14(12)13/h2-3,5-8H,4,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEGKUKOWWURNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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